N-Ethylpropionamide
Overview
Description
Synthesis Analysis
The synthesis of NEPA and its analogs involves complex organic reactions, where starting materials undergo transformations to introduce the ethyl group into the amide structure. For example, compounds related to NEPA, such as ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, have been synthesized through reactions involving paracetamol and ethyl 2-bromo-2-methylpropionate, highlighting the synthetic routes applicable to NEPA derivatives.
Molecular Structure Analysis
The molecular structure of NEPA and its derivatives is characterized by the presence of an amide bond, which plays a crucial role in its physical and chemical properties. Studies have shown that the amide bond induces specific conformations and rotational isomers, significantly impacting the compound's stability and interactions.
Chemical Reactions and Properties
NEPA undergoes various chemical reactions, primarily influenced by its amide bond. It can participate in hydrogen bonding, affecting its aggregation behavior in different solvents. The amide bond's reactivity also facilitates interactions with other molecules, leading to the formation of complexes and affecting its chemical behavior.
Physical Properties Analysis
The physical properties of NEPA, such as its aggregation state and solubility, are influenced by its molecular structure and the solvent used. Studies using infrared spectroscopy have shown that NEPA exists in various aggregation forms, and its physical state can shift from monomers to oligomers depending on the solvent and environmental conditions.
Chemical Properties Analysis
NEPA's chemical properties are closely related to its amide functionality, which affects its reactivity and interactions with other molecules. The amide bond's polarity and potential for hydrogen bonding play significant roles in NEPA's chemical behavior, influencing its solubility, reactivity, and interaction with solvents and other compounds.
For a detailed exploration of N-Ethylpropionamide, the following references provide in-depth insights:
- (Wang et al., 2015) investigated the structural dynamics of NEPA in various solvents using infrared spectroscopy and computational methods.
- (Navarrete-Vázquez et al., 2011) described the synthesis of a compound related to NEPA, highlighting synthetic routes and molecular interactions.
Scientific Research Applications
Structural Dynamics in Solvents :
- NEPA, a model molecule for β-peptides, shows different aggregation forms (monomer, dimer, oligomers) in various solvents like DMSO, CH3CN, CHCl3, and CCl4. Hydrogen-bonding interactions and the local solvent environment significantly affect its structural dynamics, including the amide-A absorption profile and its vibrational relaxation dynamics (Wang, Yang, Shi, & Zhao, 2015).
Probing β-Peptide Aggregates :
- The N-H stretching vibration in NEPA was used to study β-peptide model compounds. Using infrared spectroscopy and computational methods, it was found that vibrational lifetime and anharmonicity of NEPA were sensitive to aggregation ensembles, providing insights into the structures and dynamics of β-peptide aggregates (Wang, Yang, & Zhao, 2015).
Ultrafast Structural Dynamics :
- Using femtosecond two-dimensional infrared spectroscopy and computational methods, NEPA’s ultrafast structural dynamics were examined. NEPA’s amide-I vibrational characteristics, similar to α-peptides, show sensitivity to molecular structure and chemical environment. The spectral dynamics indicated a time scale consistent with the structural dynamics of the amide-water hydrogen bond (Ji-Pei, Zhao, Yang, & Jianping, 2013).
High Dielectric Constant in Mixtures :
- The dielectric constants of mixtures of N-methylpropionamide (NMP) and NEP were studied. It was observed that certain mixtures exhibited extremely high dielectric constants, highlighting NEPA’s potential in material science applications (Takagi, 1986).
Biotransformation in Environmental Contexts :
- The biotransformation of N-ethyl perfluorooctane sulfonamide (a compound similar to NEPA) and its dynamics in the environment were studied, revealing how these compounds interact with microbial communities under different conditions. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Yin, Te, Reinhard, Yang, Chen, He, & Gin, 2018).
General Applicable Frequency Map for β-Peptides :
- A general applicable amide-I vibrational frequency map for β-peptides was constructed using NEPA. This map helps in understanding the infrared spectra of the amide-I mode in β-polypeptides, which is significant for peptide research (Cai, Du, Zheng, Liu, Zheng, Zhao, & Wang, 2016).
properties
IUPAC Name |
N-ethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-5(7)6-4-2/h3-4H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMDIECEEGFXNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334619 | |
Record name | N-Ethylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylpropionamide | |
CAS RN |
5129-72-6 | |
Record name | N-Ethylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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